molecular formula C7H15NO B1589571 4-Ethoxypiperidine CAS No. 1122-86-7

4-Ethoxypiperidine

Cat. No. B1589571
CAS RN: 1122-86-7
M. Wt: 129.2 g/mol
InChI Key: OYHQAXYDSYSGEI-UHFFFAOYSA-N
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Description

4-Ethoxypiperidine is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 g/mol . The IUPAC name for this compound is 4-ethoxypiperidine .


Synthesis Analysis

Piperidines, including 4-Ethoxypiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Ethoxypiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

4-Ethoxypiperidine has a density of 0.9±0.1 g/cm3, a boiling point of 172.9±33.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.9±3.0 kJ/mol and a flash point of 62.2±14.8 °C . The compound has a molar refractivity of 37.8±0.4 cm3, a polar surface area of 21 Å2, and a molar volume of 140.4±5.0 cm3 .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Ethoxypiperidine: is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the construction of drugs due to the presence of the piperidine ring, a common motif in medicinal chemistry . The ethoxy group in 4-Ethoxypiperidine offers a handle for further functionalization, making it a versatile intermediate for developing new pharmacologically active molecules.

Development of Central Nervous System (CNS) Drugs

Piperidine derivatives, including 4-Ethoxypiperidine , are often used in the development of CNS drugs. They are key components in the creation of molecules that can cross the blood-brain barrier and exhibit neurological activity. This makes them crucial for the development of treatments for diseases like Alzheimer’s, Parkinson’s, and schizophrenia .

Analytical Chemistry

4-Ethoxypiperidine: can be used in analytical chemistry as a standard or a reagent in chromatography and mass spectrometry. Its well-defined structure and properties make it suitable for use in the calibration of instruments and the quantification of compounds in complex mixtures .

Safety And Hazards

4-Ethoxypiperidine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it is advised to wash off with plenty of water and consult a physician .

properties

IUPAC Name

4-ethoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQAXYDSYSGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467701
Record name 4-ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxypiperidine

CAS RN

1122-86-7
Record name 4-Ethoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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